N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanecarboxamide
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Overview
Description
N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C13H16ClNO2. This compound is characterized by the presence of a cyclopropane ring, a chlorophenyl group, and a methoxypropyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanecarboxamide involves several steps. One common method includes the reaction of 3-chlorobenzyl chloride with 2-methoxypropylamine to form the intermediate product. This intermediate is then reacted with cyclopropanecarboxylic acid chloride under controlled conditions to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Scientific Research Applications
N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and microbial growth.
Comparison with Similar Compounds
N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-(2-chlorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide: This compound has a similar structure but different substituents, leading to variations in its chemical and biological properties.
N-(2-(3-chlorophenyl)-2-methoxypropyl)cyclopropanecarboxamide: This compound shares the same core structure but may have different functional groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-14(18-2,9-16-13(17)10-6-7-10)11-4-3-5-12(15)8-11/h3-5,8,10H,6-7,9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJBPNQTQMOOHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CC1)(C2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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